molecular formula C15H13NO3S B2757171 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid CAS No. 1712798-20-3

2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2757171
CAS No.: 1712798-20-3
M. Wt: 287.33
InChI Key: MYKJFINNCXJLGQ-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a benzofuran ring fused with a thiazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is often constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated benzofuran or thiazole derivatives, amine-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

This compound has shown potential in biological studies due to its structural similarity to natural products with biological activity. It can be used as a probe to study enzyme interactions and as a scaffold for the development of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of both benzofuran and thiazole rings, which are known pharmacophores, makes it a promising candidate for drug development.

Industry

In the materials science industry, this compound can be used in the development of organic semiconductors, dyes, and polymers. Its conjugated system allows for the exploration of its electronic properties, making it useful in the design of new materials with specific electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzofuran-2-yl)-1,3-thiazole-5-carboxylic acid: Lacks the propyl group, which may affect its biological activity and solubility.

    4-Propyl-1,3-thiazole-5-carboxylic acid:

    2-(1-Benzofuran-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid: The methyl group instead of the propyl group can lead to differences in steric interactions and reactivity.

Uniqueness

The unique combination of the benzofuran and thiazole rings, along with the propyl group and carboxylic acid functionality, gives 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid distinct properties. These include enhanced biological activity, improved solubility, and specific electronic characteristics that are not present in similar compounds.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-2-5-10-13(15(17)18)20-14(16-10)12-8-9-6-3-4-7-11(9)19-12/h3-4,6-8H,2,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKJFINNCXJLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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